![molecular formula C8H8N2O2S B13099233 (2-(Methylthio)furo[2,3-d]pyrimidin-6-yl)methanol CAS No. 649558-78-1](/img/structure/B13099233.png)
(2-(Methylthio)furo[2,3-d]pyrimidin-6-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Methylthio)furo[2,3-d]pyrimidin-6-yl)methanol is a heterocyclic compound that belongs to the class of furo[2,3-d]pyrimidines. These compounds are known for their diverse biological activities, including anticancer and analgesic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Methylthio)furo[2,3-d]pyrimidin-6-yl)methanol typically involves the aza-Wittig reaction of functionalized iminophosphoranes with carbon disulfide, followed by further reaction with alkyl halides or halogenated aliphatic esters
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2-(Methylthio)furo[2,3-d]pyrimidin-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The furan ring can be reduced under specific conditions to form dihydrofuran derivatives.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides or carboxylates are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrofuran derivatives.
Substitution: Ethers and esters.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of (2-(Methylthio)furo[2,3-d]pyrimidin-6-yl)methanol involves various chemical reactions that can be optimized for yield and purity. The compound can be synthesized through a series of steps including the formation of the furo-pyrimidine framework followed by the introduction of the methylthio group and methanol functionality.
Biological Activities
Research indicates that derivatives of furo[2,3-d]pyrimidines exhibit a range of biological activities, including anti-inflammatory and anticancer properties. The following table summarizes key findings related to the biological activities of this compound and its analogs:
Activity | Mechanism | Reference |
---|---|---|
Anti-inflammatory | Inhibition of COX-2 activity | |
Anticancer | Selective cytotoxicity against cancer cells | |
Antitrypanosomal | Activity against Trypanosoma brucei |
Case Studies
Several studies have investigated the therapeutic potential of furo[2,3-d]pyrimidine derivatives:
- Anti-inflammatory Effects : A study demonstrated that certain pyrimidine derivatives showed significant inhibition of COX-2 enzyme activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib. This suggests potential for development as anti-inflammatory agents.
- Anticancer Activity : Research on pyrrolopyrimidine derivatives indicated selective activity against human breast cancer cell lines while being non-toxic to normal cells. This highlights their potential as targeted cancer therapies.
- Antitrypanosomal Activity : Compounds within this class have shown promising results in inhibiting Trypanosoma brucei, the causative agent of sleeping sickness, indicating a potential application in infectious disease treatment.
Therapeutic Potential
The diverse biological activities exhibited by this compound suggest multiple therapeutic applications:
- Anti-inflammatory Drugs : Given its ability to inhibit COX-2, this compound may serve as a lead for developing new anti-inflammatory medications.
- Cancer Treatment : Its selective cytotoxicity against certain cancer cells positions it as a candidate for further development in oncology.
- Antimicrobial Agents : The antitrypanosomal activity indicates potential use in treating parasitic infections.
Mechanism of Action
The mechanism of action of (2-(Methylthio)furo[2,3-d]pyrimidin-6-yl)methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cancer cell proliferation and pain signaling pathways.
Pathways Involved: It inhibits key enzymes in the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Furo[2,3-d]pyrimidinones: These compounds share the furo[2,3-d]pyrimidine core but differ in the substituents attached to the ring.
Pyrrolo[2,3-d]pyrimidinones: Similar in structure but contain a pyrrole ring instead of a furan ring.
Uniqueness
(2-(Methylthio)furo[2,3-d]pyrimidin-6-yl)methanol is unique due to the presence of both a methylthio group and a hydroxymethyl group, which contribute to its distinct chemical reactivity and biological activity. Its dual anticancer and analgesic properties make it a promising candidate for further research and development .
Biological Activity
The compound (2-(Methylthio)furo[2,3-d]pyrimidin-6-yl)methanol is a derivative of the furo[2,3-d]pyrimidine class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Structure and Synthesis
The molecular structure of this compound includes a furo-pyrimidine core with a methylthio group at the 2-position and a hydroxymethyl group at the 6-position. The synthesis typically involves multi-step organic reactions that include cyclization and functional group modifications to achieve the desired heterocyclic framework.
Antimicrobial Activity
Several studies have indicated that furo[2,3-d]pyrimidines exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains with promising results in inhibiting bacterial growth. The mechanism often involves interference with bacterial folate metabolism, akin to established antibiotics like trimethoprim.
Compound | Target | Activity |
---|---|---|
This compound | Dihydrofolate reductase (DHFR) | Inhibitory |
Trimethoprim | DHFR | Inhibitory |
Anti-inflammatory Activity
Research has demonstrated that certain furo[2,3-d]pyrimidines possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. For example, compounds within this class have shown IC50 values comparable to standard anti-inflammatory drugs such as celecoxib.
- Case Study : A derivative exhibited an IC50 of 0.04 μmol against COX-2, indicating strong anti-inflammatory potential.
Anticancer Activity
Furo[2,3-d]pyrimidines are being explored for their anticancer properties due to their ability to inhibit specific kinases involved in cancer cell proliferation. The compound's structural features allow it to interact with ATP-binding sites on kinases.
Activity Type | Mechanism | Reference |
---|---|---|
Anticancer | Kinase inhibition | |
Antimicrobial | Folate metabolism interference |
Research Findings
Recent studies have focused on the synthesis and biological evaluation of various furo[2,3-d]pyrimidine derivatives. The findings suggest that modifications at specific positions on the pyrimidine ring can enhance biological activity significantly.
- Diversity-Oriented Synthesis : A study highlighted the synthesis of a library of furo[2,3-d]pyrimidines with varying substituents at the 5 and 6 positions. These compounds were tested for their ability to inhibit DHFR and showed varying degrees of activity based on substitution patterns .
- In vitro Studies : In vitro assays demonstrated that certain derivatives not only inhibited cancer cell lines effectively but also displayed lower toxicity profiles compared to traditional chemotherapeutics .
Properties
CAS No. |
649558-78-1 |
---|---|
Molecular Formula |
C8H8N2O2S |
Molecular Weight |
196.23 g/mol |
IUPAC Name |
(2-methylsulfanylfuro[2,3-d]pyrimidin-6-yl)methanol |
InChI |
InChI=1S/C8H8N2O2S/c1-13-8-9-3-5-2-6(4-11)12-7(5)10-8/h2-3,11H,4H2,1H3 |
InChI Key |
YQWTTWCXHFKMQT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C2C=C(OC2=N1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.